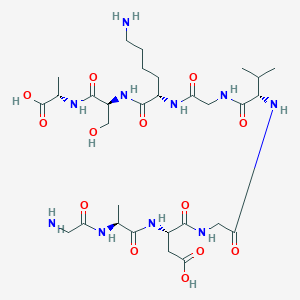
Aluminum magnesium silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum magnesium silicate is a naturally occurring mineral composed of aluminum, magnesium, silica, and oxygen. It is commonly found in the form of clay and is widely used in various industries due to its unique properties. This compound is known for its ability to act as a thickening agent, stabilizer, and absorbent, making it valuable in cosmetics, pharmaceuticals, and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of aluminum magnesium silicate involves several steps:
Raw Material Preparation: Magnesium chloride or magnesium sulfate is used as the magnesium source, while aluminum sulfate, aluminum chloride, or aluminum nitrate serves as the aluminum source.
Synthesis Reaction: The magnesium and aluminum salts are dissolved in pure water to form a mixed salt solution. Separately, the silicate salt is dissolved in water to create a silicate solution. These solutions are then mixed, and the pH is adjusted to a suitable range.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves strict quality control measures to ensure the purity and consistency of the final product. Parameters such as pH, temperature, and reaction time are carefully monitored to produce high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum magnesium silicate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to neutralize excess acid, making it useful as an antacid.
Hydration and Dehydration: The compound can absorb and release water, which is essential for its use as a thickening and stabilizing agent.
Common Reagents and Conditions
Acids: Hydrochloric acid is commonly used in reactions involving this compound to adjust pH levels.
Water: Pure water is essential for the synthesis and post-treatment processes.
Major Products Formed
Magnesium Chloride and Silicon Dioxide: When reacting with hydrochloric acid, this compound forms magnesium chloride and silicon dioxide.
Wissenschaftliche Forschungsanwendungen
Aluminum magnesium silicate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of aluminum magnesium silicate involves its ability to neutralize acids and stabilize formulations. In the stomach, it reacts with excess acid to increase the pH, providing relief from heartburn and indigestion . Its molecular structure allows it to form a gel-like network, which helps in thickening and stabilizing various formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium Silicate: Similar to aluminum magnesium silicate, magnesium silicate is used as an antacid and absorbent.
Aluminum Silicate: This compound is also used in various industrial applications, including ceramics and glass production.
Uniqueness
This compound stands out due to its combined properties of both aluminum and magnesium silicates. This combination enhances its ability to stabilize and thicken formulations, making it more versatile than its individual components .
Eigenschaften
Molekularformel |
Al2H2MgO8Si2 |
|---|---|
Molekulargewicht |
264.45 g/mol |
InChI |
InChI=1S/2Al.Mg.HO4Si.HO3Si.O/c;;;1-3-4-5-2;1-3-4-2;/h;;;1H;1H; |
InChI-Schlüssel |
ZIWHULSTMFGVSZ-UHFFFAOYSA-N |
Kanonische SMILES |
OOO[Si]=O.OO[Si]=O.O=[Al].[Mg].[Al] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
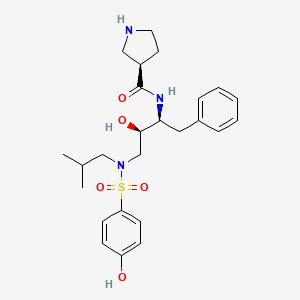
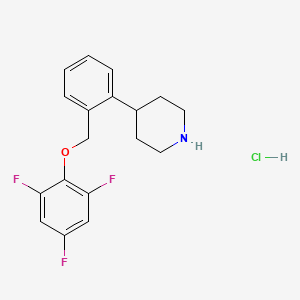
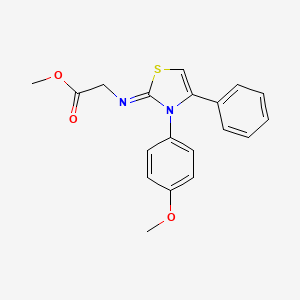
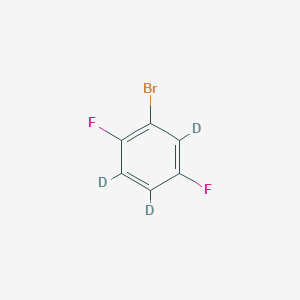
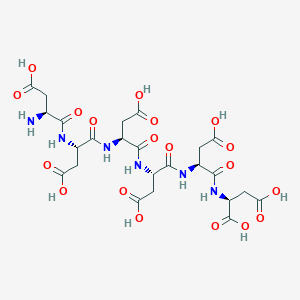
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)
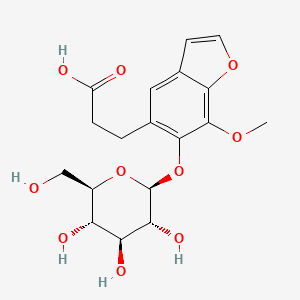
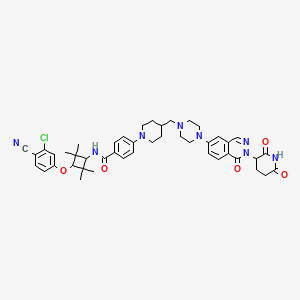
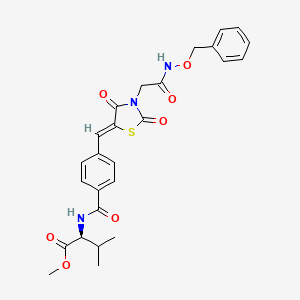
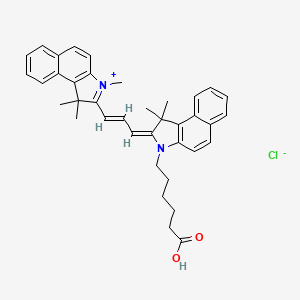
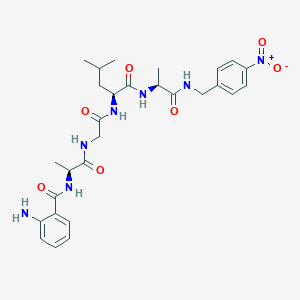
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
